![molecular formula C13H10ClN3 B189857 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 196959-57-6](/img/structure/B189857.png)
6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine
Overview
Description
“6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine” is a chemical compound that belongs to the class of compounds known as imidazo[1,2-a]pyridines . This class of compounds has attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, including “6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine”, has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine” consists of a fused bicyclic 5,6 heterocycle known as imidazopyridine . This structure has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .
Scientific Research Applications
COX-2 Inhibition
This compound has been evaluated for its inhibitory activities against COX-1 and COX-2, which are enzymes involved in inflammation and pain. Novel derivatives of this compound show promise as selective COX-2 inhibitors .
Cancer Treatment
Derivatives of this compound have been designed as PI3K inhibitors, which play a significant role in tumorigenesis and cancer progression. These inhibitors are of great interest for cancer therapy .
Drug Development
The imidazopyridine scaffold is recognized for its wide range of applications in medicinal chemistry, making it a valuable moiety in drug development .
Material Science
Due to its structural characteristics, this compound is also useful in material science applications .
Synthesis Optimization
Research has been conducted to optimize the synthesis of imidazo[1,2-a]pyridines, exploring various solvents and heating conditions to improve yield and efficiency .
Biological Evaluation
Studies have investigated the cancer activities of derivatives obtained by functionalizing the C-3 position of imidazo[1,2-a]pyridine, contributing to the understanding of their potential as cancer therapeutics .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues, a class of compounds to which this compound belongs, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues exhibit their activity through various mechanisms depending on the specific compound and its targets .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to interact with various biochemical pathways, potentially influencing the progression of diseases such as tuberculosis .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues was found to have good microsomal stability , which could suggest favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may have potent antimicrobial effects.
Future Directions
properties
IUPAC Name |
6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHBDSUCOZRAMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445446 | |
Record name | 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine | |
CAS RN |
196959-57-6 | |
Record name | 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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